molecular formula C17H10N2O2S B12637793 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline CAS No. 922145-24-2

2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline

Cat. No.: B12637793
CAS No.: 922145-24-2
M. Wt: 306.3 g/mol
InChI Key: VTJAASDHCDVJRZ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a benzodioxole moiety fused with a thienoquinoxaline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline typically involves the formation of the thienoquinoxaline core followed by the introduction of the benzodioxole group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with o-phenylenediamine in the presence of a suitable catalyst can yield the thienoquinoxaline core. Subsequent reactions with benzodioxole derivatives can introduce the desired functional group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce thienoquinoxaline alcohols.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-YL)-1,3-benzothiazole
  • N-(2H-1,3-Benzodioxol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide

Uniqueness

2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline is unique due to its specific structural features that confer distinct chemical and biological properties

Properties

CAS No.

922145-24-2

Molecular Formula

C17H10N2O2S

Molecular Weight

306.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)thieno[3,2-b]quinoxaline

InChI

InChI=1S/C17H10N2O2S/c1-2-4-12-11(3-1)18-13-8-16(22-17(13)19-12)10-5-6-14-15(7-10)21-9-20-14/h1-8H,9H2

InChI Key

VTJAASDHCDVJRZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=NC5=CC=CC=C5N=C4S3

Origin of Product

United States

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